molecular formula H14N4O2Pd B1609336 Tetraamminepalladium(2+) dihydroxide CAS No. 68413-68-3

Tetraamminepalladium(2+) dihydroxide

Cat. No.: B1609336
CAS No.: 68413-68-3
M. Wt: 208.6 g/mol
InChI Key: IVAVXVKRJTWNEE-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraamminepalladium(2+) dihydroxide can be synthesized through the reaction of palladium(II) salts with ammonia in the presence of hydroxide ions. One common method involves dissolving palladium(II) chloride in water, followed by the addition of ammonia and sodium hydroxide. The reaction mixture is then stirred and heated to facilitate the formation of the this compound complex .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of anion exchange resins to convert palladium(II) chloride into the desired complex. This method ensures high purity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tetraamminepalladium(2+) dihydroxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which tetraamminepalladium(2+) dihydroxide exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of the substrates, making them more reactive and enabling various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetraamminepalladium(2+) dihydroxide is unique due to its strong nucleophilic and basic properties, which make it a highly effective catalyst in various chemical reactions. Its water solubility and ability to form stable complexes with a wide range of ligands further enhance its versatility and applicability in different fields .

Properties

IUPAC Name

azane;palladium(2+);dihydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4H3N.2H2O.Pd/h4*1H3;2*1H2;/q;;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAVXVKRJTWNEE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N.N.[OH-].[OH-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H14N4O2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15974-14-8 (Parent)
Record name Palladium(2+), tetraammine-, hydroxide (1:2), (SP-4-1)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068413683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60988032
Record name Palladium(2+) hydroxide--ammonia (1/2/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60988032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68413-68-3
Record name Palladium(2+), tetraammine-, hydroxide (1:2), (SP-4-1)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068413683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palladium(2+) hydroxide--ammonia (1/2/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60988032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraamminepalladium(2+) dihydroxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.836
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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